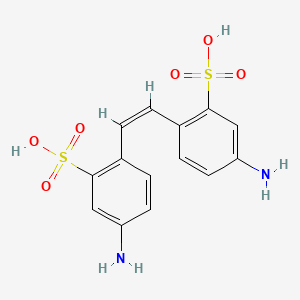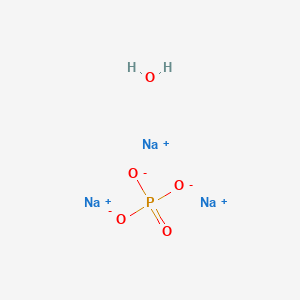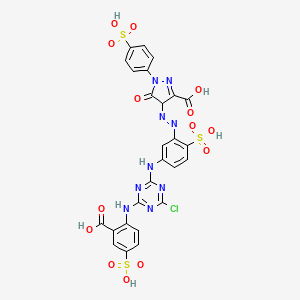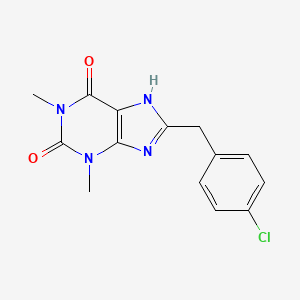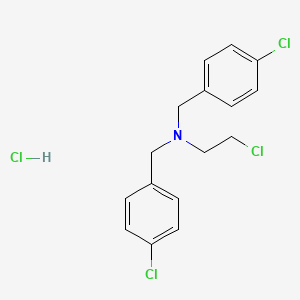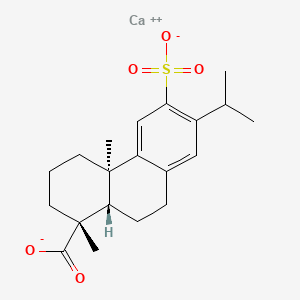
(Vinylbenzyl)stearyldimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Vinylbenzyl)stearyldimethylammonium chloride is a quaternary ammonium compound that features a vinylbenzyl group attached to a stearyldimethylammonium chloride moiety. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Vinylbenzyl)stearyldimethylammonium chloride typically involves the quaternization of stearyldimethylamine with vinylbenzyl chloride. The reaction is carried out in an organic solvent such as chloroform or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of high-purity starting materials and controlled reaction conditions ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Vinylbenzyl)stearyldimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions.
Polymerization: The vinyl group can undergo radical polymerization to form polymers.
Quaternization: The compound can be further quaternized with other alkyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Radical Polymerization: Initiators like azobisisobutyronitrile (AIBN) in organic solvents.
Quaternization: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Polymers: Polythis compound.
Substituted Compounds: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Vinylbenzyl)stearyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of cationic polymers.
Biology: Employed in the preparation of antimicrobial agents and gene delivery systems.
Medicine: Investigated for its potential use in drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of (Vinylbenzyl)stearyldimethylammonium chloride involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. In gene delivery applications, the compound forms complexes with DNA, facilitating its entry into cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Vinylbenzyl)trimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
4-Vinylbenzyl chloride: A precursor used in the synthesis of various quaternary ammonium compounds.
Diallyldimethylammonium chloride: A commonly used monomer in the production of cationic polymers.
Uniqueness
(Vinylbenzyl)stearyldimethylammonium chloride is unique due to its long stearyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant and in applications requiring strong membrane interactions.
Eigenschaften
CAS-Nummer |
59567-49-6 |
|---|---|
Molekularformel |
C29H52ClN |
Molekulargewicht |
450.2 g/mol |
IUPAC-Name |
dimethyl-octadecyl-(1-phenylprop-2-enyl)azanium;chloride |
InChI |
InChI=1S/C29H52N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-30(3,4)29(6-2)28-25-22-21-23-26-28;/h6,21-23,25-26,29H,2,5,7-20,24,27H2,1,3-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BKLGFWMPVMDQBA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C(C=C)C1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


